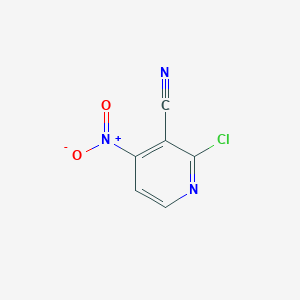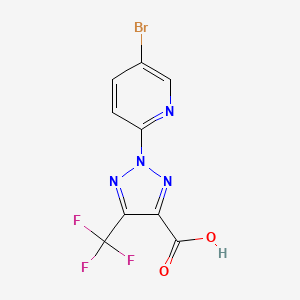
4-Bromo-6-cyanopicolinoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-cyanopicolinoyl chloride is a chemical compound with the molecular formula C7H2BrClN2O. It is a derivative of picolinic acid, featuring bromine, cyanide, and chloride functional groups. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its reactive nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-cyanopicolinoyl chloride typically involves the bromination of 6-cyanopicolinic acid followed by chlorination. The reaction conditions often require the use of bromine and thionyl chloride as reagents. The process can be summarized as follows:
Bromination: 6-cyanopicolinic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.
Chlorination: The brominated product is then reacted with thionyl chloride to replace the hydroxyl group with a chloride group, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Bromo-6-cyanopicolinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The compound can be hydrolyzed to form 4-Bromo-6-cyanopicolinic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.
Major Products Formed
Nucleophilic Substitution: Substituted picolinoyl derivatives.
Coupling Reactions: Biaryl compounds.
Hydrolysis: 4-Bromo-6-cyanopicolinic acid.
科学的研究の応用
4-Bromo-6-cyanopicolinoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Used in the development of biochemical probes and inhibitors.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-6-cyanopicolinoyl chloride is primarily based on its reactivity towards nucleophiles. The presence of electron-withdrawing groups such as bromine and cyanide makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or form new bonds.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-cyanopyridine
- 6-Bromo-2-cyanopyridine
- 4-Chloro-6-cyanopicolinoyl chloride
Uniqueness
4-Bromo-6-cyanopicolinoyl chloride is unique due to the combination of bromine, cyanide, and chloride functional groups, which impart distinct reactivity patterns
特性
分子式 |
C7H2BrClN2O |
|---|---|
分子量 |
245.46 g/mol |
IUPAC名 |
4-bromo-6-cyanopyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H2BrClN2O/c8-4-1-5(3-10)11-6(2-4)7(9)12/h1-2H |
InChIキー |
LAMFTIWWJHWRBE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C#N)C(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787802.png)


![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11787822.png)



![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11787852.png)
![2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11787855.png)
